(E)-2,4-Difluorobenzaldehyde oxime
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Overview
Description
(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine typically involves the reaction of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product. Common solvents used in this reaction include ethanol and methanol, and the reaction is often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated products.
Scientific Research Applications
(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses, leading to its potential use as an antioxidant.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-difluorodiphenyl sulfone
- (2,4-difluorophenyl)methanethiol
- [(2,4-difluorophenyl)(methoxy)methylidene]propanedinitrile
Uniqueness
(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine is unique due to its specific structural features, such as the presence of both difluorophenyl and hydroxylamine groups. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C7H5F2NO |
---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
(NZ)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4- |
InChI Key |
SVCQIVUYSQKNAZ-WMZJFQQLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C=N\O |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=NO |
Origin of Product |
United States |
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